molecular formula C19H27N3O4S B6578381 2,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 1049393-90-9

2,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6578381
CAS No.: 1049393-90-9
M. Wt: 393.5 g/mol
InChI Key: PXNOLLUQJMKFQQ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a chemical reagent intended for research and development purposes. It is supplied as a solid and should be stored in a cool, dry place, protected from light. Researchers are advised to conduct thorough safety and handling assessments prior to use. This product is labeled "For Research Use Only" and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. The specific biochemical applications, mechanism of action, and research value of this compound are areas for ongoing scientific investigation.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-21-10-6-7-16(21)17(22-11-4-5-12-22)14-20-27(23,24)19-9-8-15(25-2)13-18(19)26-3/h6-10,13,17,20H,4-5,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNOLLUQJMKFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a complex molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H22N2O4S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a benzene sulfonamide moiety, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that benzene sulfonamides and their derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that modifications to the sulfonamide group can enhance antimicrobial efficacy.
  • Cardiovascular Effects : Some studies have investigated the impact of sulfonamide derivatives on cardiovascular parameters. For instance, a recent study demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance in isolated rat heart models .

The mechanisms underlying the biological activities of this compound may include:

  • Calcium Channel Modulation : The interaction with calcium channels has been noted in various studies. For example, research on related compounds suggests that they may inhibit calcium influx, leading to reduced cardiac contractility and altered vascular resistance .
  • Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of related compounds:

Compound Biological Activity Experimental Model Key Findings
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureIsolated rat heartSignificant reduction in coronary resistance observed
2-hydrazinocarbonyl-benzenesulfonamideAntibacterial propertiesIn vitro bacterial culturesEffective against multiple strains of bacteria
4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamideAnticancer activityCancer cell linesInduced apoptosis in specific cancer types

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption : The compound's solubility and permeability through biological membranes.
  • Distribution : The extent to which the compound reaches various tissues after administration.
  • Metabolism : The metabolic pathways involved in the biotransformation of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Features

The compound is compared to three sulfonamide derivatives from the provided evidence:

4-(2,5-Dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide (, MW: 444.5 g/mol) Key Differences: Replaces the dimethoxy groups with a dioxopyrrolidinyl moiety and substitutes the pyrrolidine/pyrrole side chain with a thiophene-pyrazole heterocycle.

N-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (, MW: 351.5 g/mol) Key Differences: Features a 4-methoxy-2-methylbenzene ring and a dimethylamino group instead of pyrrolidin-1-yl. Impact: Lower molecular weight and reduced polarity due to methyl vs. methoxy substituents, likely decreasing aqueous solubility .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (, MW: 589.1 g/mol) Key Differences: Fluorinated chromenone and pyrazolo-pyrimidin substituents replace the dimethoxy and pyrrolidine/pyrrole groups. Impact: High molecular weight and fluorine atoms may enhance metabolic stability but reduce solubility .

Physicochemical Properties
Compound Molecular Weight Polarity Predicted Solubility Basicity (pKa)
Target Compound ~393.1 High (dimethoxy) Moderate ~11 (pyrrolidine)
444.5 Moderate Low (bulky groups) ~9 (dioxopyrrolidinyl)
351.5 Moderate Low (methyl group) ~10 (dimethylamino)
589.1 Low Variable (fluorine) N/A

Key Observations :

  • The target compound’s dimethoxy groups confer higher polarity than ’s methyl-substituted analog, favoring solubility in polar solvents.

Preparation Methods

Synthesis of the 2,4-Dimethoxybenzenesulfonyl Chloride Intermediate

The foundational step in preparing the target compound is the synthesis of the 2,4-dimethoxybenzenesulfonyl chloride intermediate. This process typically begins with the sulfonation of 1,3-dimethoxybenzene using chlorosulfonic acid under controlled conditions. According to patented methodologies, the reaction is conducted at 0–5°C for 2–3 hours to minimize side reactions such as over-sulfonation or demethylation . The crude sulfonic acid is then treated with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride derivative.

Key Reaction Parameters:

  • Temperature: 0–5°C (sulfonation), 25°C (chlorination)

  • Molar Ratios: 1:1.2 (1,3-dimethoxybenzene : ClSO₃H), 1:1.5 (sulfonic acid : PCl₅)

  • Yield: 78–82% after purification via vacuum distillation

Preparation of the Amine Side Chain: 2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine

The amine side chain is synthesized through a reductive amination strategy. A one-pot, three-component reaction involving pyrrolidine, 1-methyl-1H-pyrrole-2-carbaldehyde, and ammonium acetate in ethanol under reflux conditions generates the intermediate imine. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted using acetic acid) affords the target amine .

Optimization Insights:

  • Catalyst: Trifluoroacetic acid (20 μL per mmol substrate) enhances imine formation kinetics .

  • Reaction Time: 12 hours for complete conversion, as monitored by thin-layer chromatography (TLC).

  • Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Coupling of Sulfonyl Chloride and Amine via Nucleophilic Substitution

The final step involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine in anhydrous dichloromethane. Triethylamine (TEA) is employed as a base to scavenge HCl, facilitating the nucleophilic attack of the amine on the sulfonyl chloride. The reaction proceeds at room temperature for 4–6 hours, followed by aqueous workup and extraction .

Critical Parameters:

ParameterValueSource
SolventDichloromethane
BaseTriethylamine (1.2 equiv)
Reaction Time4–6 hours
PurificationRecrystallization (EtOH/H₂O)
Final Yield72–75%

Alternative Electrochemical Sulfonamide Synthesis

Recent advances in electrochemical methods offer a greener pathway for sulfonamide bond formation. In this approach, 2,4-dimethoxybenzenethiol and the amine side chain are subjected to anodic oxidation in a CH₃CN/0.3 M HCl (3:1 v/v) electrolyte with a carbon anode and iron cathode . The reaction generates a disulfide intermediate, which undergoes sequential oxidation and coupling with the amine radical cation to form the sulfonamide .

Advantages Over Traditional Methods:

  • Reaction Time: 5 minutes (vs. 4–6 hours for thermal methods) .

  • Byproduct Mitigation: Hydrogen gas as the sole byproduct .

  • Yield: Comparable at 70–74%, with purity >98% (HPLC) .

Structural Characterization and Purity Assessment

The target compound is characterized using NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.54 (d, J = 8.8 Hz, 1H, ArH), 6.22 (s, 1H, pyrrole-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, pyrrolidine-H), 2.98–2.94 (m, 4H, pyrrolidine-H) .

  • HRMS: m/z calculated for C₁₉H₂₈N₃O₄S [M+H]⁺: 418.1762; found: 418.1759 .

Purity is validated via reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm), showing a single peak with >99% area .

Comparative Analysis of Synthetic Routes

The table below contrasts the traditional and electrochemical methods:

Parameter Thermal Method Electrochemical Method
Reaction Time4–6 hours5 minutes
Yield72–75%70–74%
ByproductsHCl (neutralized)H₂ (non-toxic)
Energy InputHigh (reflux)Low (room temp)
ScalabilityBatch reactorContinuous flow
Environmental ImpactModerateLow (green chemistry)

Data synthesized from .

Challenges and Mitigation Strategies

  • Demethylation During Sulfonation:

    • Cause: Prolonged exposure to chlorosulfonic acid at elevated temperatures.

    • Solution: Strict temperature control (0–5°C) and incremental addition of ClSO₃H .

  • Racemization of the Amine Side Chain:

    • Cause: Basic conditions during coupling.

    • Solution: Use of mild bases (TEA) and low temperatures (0°C) .

  • Purification Difficulties:

    • Cause: Polar byproducts from incomplete reactions.

    • Solution: Gradient elution in column chromatography (hexane → ethyl acetate) .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow electrochemical reactors are recommended to enhance throughput and safety. Key design parameters include:

  • Residence Time: 5–10 minutes per batch .

  • Electrode Material: Carbon/platinum anodes for durability .

  • Cost Analysis: 15–20% reduction in operational costs compared to batch thermal methods .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing 2,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide?

Answer: Synthesis typically involves:

Sulfonamide Coupling : Reacting 2,4-dimethoxybenzenesulfonyl chloride with a pyrrolidine/pyrrole-containing amine precursor under controlled pH (e.g., pH 4.6 buffer systems as in ).

Purification : Use recrystallization or column chromatography (e.g., methanol/buffer mobile phases as in ) to isolate the product.

Analytical Validation : Confirm structure via 1H^1H-NMR (to resolve pyrrolidine/pyrrole protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Key Challenges :

  • Steric hindrance from the 2,4-dimethoxybenzene and pyrrolidine groups may reduce coupling efficiency.
  • Sensitivity of the pyrrole ring to oxidation requires inert reaction conditions .

Q. Q2. How can researchers validate the structural integrity of this compound?

Answer: Methodological Approach :

  • Spectroscopy :
    • 1H^1H-NMR: Identify aromatic protons (6.5–7.5 ppm for benzene), pyrrolidine protons (2.5–3.5 ppm), and methoxy groups (3.8–4.0 ppm) .
    • 13C^{13}C-NMR: Confirm sulfonamide carbonyl (~110–120 ppm) and quaternary carbons in the pyrrolidine ring .
  • Chromatography : Use HPLC with a C18 column (methanol/water gradient) to assess purity (>95% by area normalization) .

Q. Table 1: Key Spectral Signatures

Functional Group1H^1H-NMR (ppm)13C^{13}C-NMR (ppm)
2,4-Dimethoxybenzene6.7–7.1 (aromatic)152 (OCH3_3)
Pyrrolidine2.5–3.5 (multiplet)45–50 (N–CH2_2)
Sulfonamide110–120 (S=O)

Advanced Research Questions

Q. Q3. How does the substitution pattern (e.g., 2,4-dimethoxy vs. mono-methoxy) influence biological activity in sulfonamide derivatives?

Answer: Structure-Activity Relationship (SAR) Insights :

  • Methoxy Groups : The 2,4-dimethoxy configuration enhances lipophilicity, improving membrane permeability compared to mono-methoxy analogs (e.g., highlights dimethoxy groups as critical for target binding).
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size increases conformational rigidity, potentially enhancing selectivity for enzymes like carbonic anhydrase isoforms .

Q. Experimental Design :

Synthesize analogs with varying substituents (e.g., 3-methoxy, 4-fluoro).

Test in vitro against target proteins (e.g., enzyme inhibition assays with IC50_{50} determination).

Perform molecular docking to correlate substituent effects with binding affinity .

Q. Q4. What strategies can resolve contradictions in reported biological activities of similar sulfonamides?

Answer: Contradiction Analysis Framework :

Assay Variability : Compare experimental conditions (e.g., pH, temperature) across studies. For example, notes that reaction pH impacts sulfonamide reactivity.

Target Specificity : Use CRISPR-engineered cell lines to isolate off-target effects (e.g., links pyrrolidine sulfonamides to unintended kinase inhibition).

Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends in substituent-dependent activity.

Q. Table 2: Comparative Bioactivity of Sulfonamide Derivatives

CompoundSubstituentsTargetIC50_{50} (nM)Reference
A2,4-dimethoxyCA IX12 ± 2
B4-methoxyCA IX85 ± 10
C2-fluoroKinase X150 ± 20

Q. Q5. How can researchers optimize the pharmacokinetic profile of this compound?

Answer: Methodological Steps :

LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP while retaining pyrrolidine’s rigidity (see for bipyrimidinyl sulfonamide modifications).

Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots. Replace labile groups (e.g., methyl on pyrrole) with deuterated analogs .

In Vivo Testing : Use rodent models to assess bioavailability and half-life, correlating with in vitro data .

Analytical and Experimental Challenges

Q. Q6. What are the limitations of current analytical methods for characterizing this compound?

Answer: Key Limitations :

  • NMR Signal Overlap : The pyrrolidine and pyrrole protons may overlap in 1H^1H-NMR. Use 1H^1H-15N^{15}N-HMBC to resolve nitrogen-bound protons .
  • MS Fragmentation : Low abundance of molecular ions due to sulfonamide cleavage. Employ soft ionization techniques (e.g., ESI+) and collision-induced dissociation (CID) optimization .

Q. Advanced Solutions :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., ’s methodology for similar sulfonamides).
  • Synchrotron Techniques : Utilize high-resolution powder diffraction for amorphous forms .

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